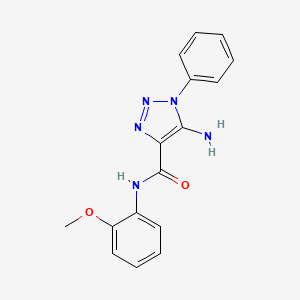

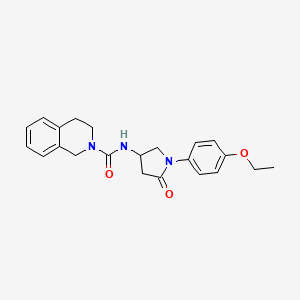

![molecular formula C19H19N3O3S B2708224 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 256955-22-3](/img/structure/B2708224.png)

2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide” is a quinazolinone derivative . It has a molecular formula of C19H19N3O3S and a molecular weight of 369.44. Quinazolinone derivatives have been found to possess a wide range of biological activities .

Synthesis Analysis

The synthesis of quinazolinone derivatives involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine . The reaction leads to the formation of 2-substituted-3,1-(4H)-benzoxazin-4-one derivatives or a mixture of benzoxazinone and N-substituted anthranilic acid derivatives .

Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline ring, which forms a dihedral angle with the phenyl ring . The terminal methyl group is disordered by a rotation of about 60 in a 0.531 (13): 0.469 (13) ratio .

Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with sodium azide and active methylene compounds, such as ethylcyanoacetate and ethylacetoacetate .

Applications De Recherche Scientifique

Antimicrobial Applications : Some quinazoline derivatives, including those related to the mentioned compound, have been explored for their potential as antimicrobial agents. For instance, certain synthesized quinazolines showed notable antibacterial and antifungal activities against strains like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

Synthesis and Characterization : Research has been conducted on the synthesis of various quinazolinyl acetamides, including studies on their analgesic and anti-inflammatory activities. These compounds were synthesized through multi-step processes and investigated for their potential pharmacological effects (Alagarsamy et al., 2015).

Structural Studies : Investigations into the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives have been reported. These studies include crystal structure analyses and fluorescence emission properties, contributing to the understanding of these compounds' chemical behavior (Karmakar, Sarma, & Baruah, 2007).

Herbicidal Applications : Research into the synthesis of novel triazolinone derivatives, which involve quinazoline pharmacophores, has shown promising herbicidal activities. These compounds were evaluated for their effectiveness as herbicides, with some showing comparable activity to commercial products (Luo et al., 2008).

Molecular Docking and Enzyme Inhibitory Activities : Studies have been conducted on quinazoline derivatives for their inhibition potential against enzymes like carbonic anhydrase and cholinesterases. Molecular docking analyses were used to understand the mode of binding and potential as enzyme inhibitors (Virk et al., 2018).

Antitumor Activity : Some research has explored the synthesis of quinazoline derivatives for their potential antitumor activities. These studies focus on synthesizing compounds and evaluating their cytotoxicity against various cancer cell lines (Ambros, Angerer, & Wiegrebe, 1988).

Mécanisme D'action

Target of Action

Quinazolinone derivatives, which this compound is a part of, have been reported to possess a variety of biological effects including anticancer, anti-convulsant, and antimicrobial activities . This suggests that the compound may interact with a range of biological targets.

Mode of Action

Given the biological activities associated with quinazolinone derivatives, it can be inferred that the compound likely interacts with its targets to induce changes that contribute to its anticancer, anti-convulsant, and antimicrobial effects .

Biochemical Pathways

Based on the reported biological activities of quinazolinone derivatives, it can be speculated that the compound may influence a variety of pathways related to cell growth, neural activity, and microbial survival .

Result of Action

Given the reported biological activities of quinazolinone derivatives, it can be inferred that the compound may induce changes at the molecular and cellular levels that contribute to its anticancer, anti-convulsant, and antimicrobial effects .

Propriétés

IUPAC Name |

2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-3-22-18(24)15-6-4-5-7-16(15)21-19(22)26-12-17(23)20-13-8-10-14(25-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMVGVDADHTJAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chlorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2708143.png)

![[(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol](/img/structure/B2708148.png)

![N-cyclohexyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2708150.png)

![N-(3-chlorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2708151.png)

![4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide](/img/structure/B2708156.png)

![6-Bromo-2-methoxybenzo[d]thiazole](/img/structure/B2708161.png)